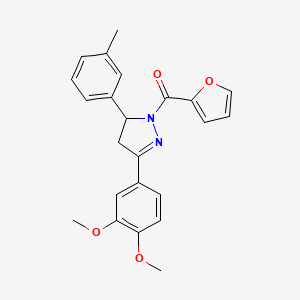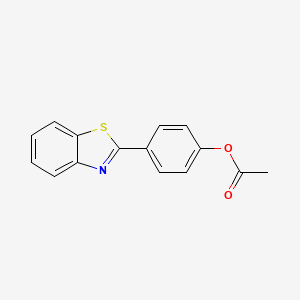
3-(benzylsulfonyl)-N-(3,4-dichlorophenyl)propanamide
描述
3-(Benzylsulfonyl)-N-(3,4-dichlorophenyl)propanamide is a chemical compound that has been extensively studied for its various scientific research applications. It is commonly known as BDPA, and its molecular formula is C16H14Cl2NO3S. BDPA is a sulfonylurea derivative and is widely used as a research tool to study the mechanism of action of various biological processes.
作用机制
BDPA acts as an inhibitor of the ATP-sensitive potassium channels, which are present in pancreatic beta cells. These channels play a crucial role in the regulation of insulin secretion. Inhibition of these channels by BDPA leads to depolarization of the beta cells and subsequent insulin secretion.
Biochemical and Physiological Effects:
BDPA has been found to have potent effects on glucose homeostasis and insulin secretion. It has been shown to increase insulin secretion in pancreatic beta cells and improve glucose tolerance in animal models. BDPA has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.
实验室实验的优点和局限性
BDPA is a potent research tool that can be used to study the molecular mechanisms of insulin secretion and glucose homeostasis. It has been extensively studied and has a well-defined mechanism of action. However, BDPA has some limitations, including its potential toxicity and the need for careful dosing in experiments.
未来方向
There are several future directions for the study of BDPA, including its potential use as a therapeutic agent for the treatment of diabetes and other metabolic disorders. BDPA has also been found to have anti-inflammatory effects, and further research is needed to explore its potential use in the treatment of inflammatory diseases. Additionally, the development of new derivatives of BDPA with improved properties and reduced toxicity is an area of active research.
科学研究应用
BDPA has been used in various scientific research applications, including the study of the molecular mechanisms of insulin secretion and glucose homeostasis. It has also been used to study the role of ATP-sensitive potassium channels in the regulation of insulin secretion. BDPA has been found to be a potent inhibitor of these channels, leading to increased insulin secretion.
属性
IUPAC Name |
3-benzylsulfonyl-N-(3,4-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c17-14-7-6-13(10-15(14)18)19-16(20)8-9-23(21,22)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMBPTXBFFMPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(3,4-dichlorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4192705.png)
![2-bromo-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4192713.png)
![6,6-dimethyl-9-(2-propoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4192716.png)

![ethyl 4-{[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4192720.png)
![4-chloro-2-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4192727.png)
![12-phenyl-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4192729.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4192764.png)
![methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4192775.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B4192782.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4192791.png)
![ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate](/img/structure/B4192798.png)